REACTION_CXSMILES
|
FC(F)(F)C1C=CC(S(Cl)(=O)=O)=CC=1.[C:15]1([C:21]2[N:25]([S:26]([C:29]3[CH:34]=[CH:33][C:32]([C:35]([F:38])([F:37])[F:36])=[CH:31][CH:30]=3)(=[O:28])=[O:27])[CH:24]=[C:23]([C:39](OCC)=[O:40])[CH:22]=2)[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>>[C:15]1([C:21]2[N:25]([S:26]([C:29]3[CH:34]=[CH:33][C:32]([C:35]([F:38])([F:36])[F:37])=[CH:31][CH:30]=3)(=[O:27])=[O:28])[CH:24]=[C:23]([CH:39]=[O:40])[CH:22]=2)[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(C1=CC=C(C=C1)S(=O)(=O)Cl)(F)F
|
Name
|
ethyl 5-phenyl-1-{[4-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrrole-3-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CC(=CN1S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)C1=CC(=CN1S(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |